1-Bromo-11-methyldodecane

Description

Contextualization of 1-Bromo-11-methyldodecane within the Class of Halogenated Alkanes

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). When the halogen is bromine, the compounds are known as bromoalkanes. These compounds are classified based on the substitution pattern of the carbon atom to which the bromine is attached: primary (1°), secondary (2°), or tertiary (3°). nih.gov

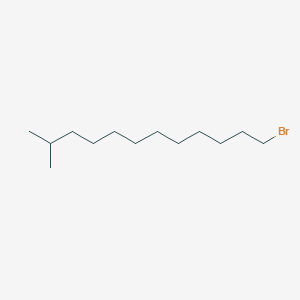

This compound, with the chemical formula C₁₃H₂₇Br, is a member of this class. chemspider.com Structurally, it is a primary bromoalkane, as the bromine atom is bonded to a carbon atom that is itself bonded to only one other carbon atom. Its key feature is a twelve-carbon (dodecane) chain with a methyl group branching off at the eleventh carbon position. This long, branched, non-polar alkyl chain combined with the polar carbon-bromine bond defines its chemical character.

Historical Perspectives on the Study of Branched Alkyl Halides

The study of alkyl halides is foundational to modern organic chemistry. Historically, these compounds were recognized for their utility in synthesis, particularly in nucleophilic substitution and elimination reactions. chemicalbook.com Early research focused primarily on simple, straight-chain alkyl halides.

The investigation of branched alkyl halides evolved with a deeper understanding of reaction mechanisms. The concepts of Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) reactions, for instance, highlighted the profound impact of branching. While primary halides like this compound are expected to favor the Sₙ2 pathway, branching, even when distant from the reaction center, can introduce steric effects that influence reaction rates. Furthermore, the stability of carbocation intermediates, a key factor in Sₙ1 and E1 (unimolecular elimination) reactions, is significantly affected by the branched structure. nih.govlibretexts.org

General Academic Research Trends in Bromoalkane Chemistry

Current research in bromoalkane chemistry is driven by several key trends. There is a strong emphasis on developing more sustainable and efficient synthetic methods, often termed "green chemistry," which aim to reduce waste and avoid harsh reagents. chemicalbook.com

Another significant area is the development of site-selective C-H functionalization, where a C-H bond at a specific position in an alkane is converted to a C-Br bond. This allows for the synthesis of complex bromoalkanes from simple hydrocarbon precursors. Furthermore, alkyl halides are instrumental in the discovery of novel natural products, with some modern methods leveraging the manipulation of halide concentrations in microbial cultures to identify new bioactive molecules. chemicalbook.com Long-chain branched molecules, in general, are also being explored for their effects on the properties of polymers and the formation of novel nanomaterials. nih.govresearchgate.net

Research Scope and Objectives Pertaining to this compound

While this compound is not a widely studied compound with a large body of dedicated literature, its structure suggests several potential research objectives based on the properties of analogous molecules.

As a Synthetic Intermediate: Its primary function would be as a long-chain alkylating agent. wikipedia.org The 12-carbon branched chain could be introduced into other molecules to increase lipophilicity, a common strategy in medicinal chemistry to improve a drug's ability to cross cell membranes. nih.gov

In Materials Science: The incorporation of long, branched alkyl chains can influence the physical properties of materials like polymers, affecting their flexibility, melting point, and rheological behavior. researchgate.net this compound could serve as a reagent to modify polymer surfaces or create unique branched structures.

As a Molecular Probe: Long-chain bromoalkanes have been synthesized to act as conformational probes for studying biological binding sites. The bulky bromine atom can restrict the flexibility of the alkyl chain, making such molecules useful for mapping the shape of apolar pockets in proteins, such as those targeted by general anesthetics. ebi.ac.uk The specific branching in this compound could provide unique conformational constraints for such studies.

Detailed Research Findings

Specific published research focusing exclusively on this compound is limited. However, its synthesis and reactivity can be confidently predicted based on well-established principles of organic chemistry.

Predicted Synthesis

Two primary and reliable methods for synthesizing primary bromoalkanes are applicable to this compound.

From the Corresponding Alcohol: The most direct route would involve the bromination of the precursor alcohol, 11-methyldodecan-1-ol. ebi.ac.ukpwvas.org This can be achieved by treating the alcohol with a strong brominating agent like hydrobromic acid (HBr), often in the presence of a catalyst such as sulfuric acid. chemicalbook.comwikipedia.org

Reaction:CH₃CH(CH₃)(CH₂)₉CH₂OH + HBr → CH₃CH(CH₃)(CH₂)₉CH₂Br + H₂O

Anti-Markovnikov Hydrobromination of an Alkene: An alternative synthesis involves the free-radical addition of hydrogen bromide to the corresponding terminal alkene, 11-methyl-1-dodecene. In the presence of a radical initiator, such as a peroxide (ROOR) or UV light, the bromine atom adds to the terminal, less-substituted carbon of the double bond, yielding the desired primary bromoalkane. youtube.comlookchem.com This is known as an anti-Markovnikov addition. libretexts.org

Reaction:CH₃CH(CH₃)(CH₂)₈CH=CH₂ + HBr --(ROOR)--> CH₃CH(CH₃)(CH₂)₉CH₂Br

Predicted Reactivity

As a primary alkyl halide, this compound is a versatile substrate for various organic reactions.

Nucleophilic Substitution: It is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles. The carbon atom bonded to the bromine is electrophilic and accessible to attack. The distant methyl branch is unlikely to provide significant steric hindrance to impede this pathway. Examples include reactions with hydroxide (B78521) to form the alcohol, alkoxides to form ethers, and cyanide to form nitriles.

Elimination Reactions: When treated with a strong, bulky base, this compound can undergo an E2 elimination reaction to form the terminal alkene, 11-methyl-1-dodecene.

Formation of Organometallic Reagents: It can react with metals like magnesium in dry ether to form a Grignard reagent (11-methyldodecylmagnesium bromide). This creates a highly valuable nucleophilic carbon source for forming new carbon-carbon bonds.

Data for this compound

The following table summarizes known and predicted properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | chemspider.com |

| Synonym | Isotridecyl bromide | a2bchem.com |

| CAS Number | 54089-00-8 | chemspider.com |

| Molecular Formula | C₁₃H₂₇Br | chemspider.com |

| Molecular Weight | 263.26 g/mol | chemspider.com |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogous to 1-bromododecane (B92323) wikipedia.org |

| Boiling Point | Predicted: Higher than 1-bromododecane (276 °C) due to increased mass, but potentially lowered by branching. | Based on trends |

| Density | Predicted: ~1.0 g/mL | Based on trends |

| Solubility | Insoluble in water; Soluble in organic solvents. | General property of bromoalkanes |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-11-methyldodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKMMISRGUHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311948 | |

| Record name | 1-Bromo-11-methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-00-8 | |

| Record name | 1-Bromo-11-methyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54089-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-11-methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 11 Methyldodecane

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-11-methyldodecane

A retrosynthetic analysis of this compound (Structure 1) suggests several viable disconnection points. The most logical and common disconnection is at the carbon-bromine bond, identifying 11-methyldodecan-1-ol (Structure 2) as a key precursor. This functional group interconversion (FGI) is a standard and reliable transformation.

Further disconnection of the C10-C11 bond in the backbone of the precursor alcohol points to two primary synthons: a 10-carbon electrophile and an isobutyl nucleophile. This suggests a convergent synthesis, for instance, the reaction of a Grignard reagent derived from isobutyl bromide with a 10-carbon aldehyde or epoxide. Alternatively, a Grignard reagent could be prepared from a 10-carbon alkyl halide and reacted with isobutyraldehyde.

A linear approach could also be envisioned, starting from a commercially available long-chain methyl ester and introducing the iso-butyl moiety at the terminus through a series of chain extension and functional group manipulations. However, the convergent approach via a Grignard reaction is generally more efficient for introducing branching at a specific position in a long aliphatic chain. plymouth.ac.ukleah4sci.com

Established Synthetic Routes and Mechanistic Considerations

The synthesis of this compound can be achieved through several established methods, each with its own mechanistic pathways and considerations for achieving high yields and purity.

Halogenation Approaches and Regioselectivity Control

The conversion of the precursor alcohol, 11-methyldodecan-1-ol, to this compound is a critical step that requires careful control of regioselectivity to avoid bromination at other positions along the alkyl chain. Given that the hydroxyl group is at the primary position, several reliable methods can be employed.

One of the most common methods is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds through a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion in an SN2 reaction. This method is generally mild and provides high yields for the conversion of primary alcohols to the corresponding bromides.

Another effective method involves the use of phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a phosphite (B83602) ester, which then undergoes nucleophilic attack by the bromide ion. This is also an SN2-type reaction, which is highly effective for primary alcohols.

Alternatively, the use of hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid can also achieve the desired transformation. organic-chemistry.org The alcohol is protonated to form a good leaving group (water), which is then displaced by the bromide ion. Care must be taken to control the reaction conditions to prevent side reactions such as ether formation or rearrangement, although the latter is less likely with a primary alcohol. The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule. organic-chemistry.org

| Reagent | Mechanism | Key Considerations |

| PPh₃/CBr₄ (Appel Reaction) | SN2 | Mild conditions, good for sensitive substrates. |

| PBr₃ | SN2 | Effective for primary and secondary alcohols. |

| HBr/H₂SO₄ | SN2 | Strong acid conditions, potential for side reactions. |

Alkylation Reactions Utilizing Precursors for this compound

The construction of the carbon skeleton of this compound can be efficiently achieved through alkylation reactions, most notably using Grignard reagents. leah4sci.comunacademy.com A plausible route involves the reaction of a Grignard reagent prepared from a 10-carbon alkyl halide, such as 1-bromodecane, with isobutyraldehyde. The resulting secondary alcohol can then be deoxygenated and subsequently brominated at the terminal position.

A more direct approach to the precursor alcohol, 11-methyldodecan-1-ol, involves the reaction of a Grignard reagent derived from isobutyl bromide with a long-chain ω-halo-alcohol that has its hydroxyl group protected. For instance, the Grignard reagent from isobutyl bromide can react with 10-bromodecan-1-ol, where the hydroxyl group is protected as a tetrahydropyranyl (THP) ether. After the Grignard coupling, the protecting group can be removed to yield 11-methyldodecan-1-ol.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde or the carbon bearing the halide in the case of coupling with an alkyl halide. youtube.comtamu.edu The reaction is typically carried out in an ether solvent, which stabilizes the Grignard reagent. unacademy.com

Conversion of Functionalized Dodecane (B42187) Derivatives to this compound

In some synthetic strategies, it may be more convenient to introduce the bromine atom at a later stage, starting from a functionalized dodecane derivative. For example, if the synthesis yields 11-methyldodecanoic acid, this can be reduced to the corresponding alcohol, 11-methyldodecan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). guidechem.comebi.ac.uk The resulting alcohol can then be brominated as described in section 2.2.1.

Alternatively, a Hunsdiecker-type reaction could be employed on the silver salt of 11-methyldodecanoic acid, which would directly yield a bromoalkane. However, the regioselectivity of this radical reaction might not be as high as the bromination of the primary alcohol.

Another approach involves the hydroboration-oxidation of a terminal alkene, such as 11-methyl-1-dodecene. This reaction sequence would regioselectively produce 11-methyldodecan-1-ol, which can then be converted to the target bromoalkane. The anti-Markovnikov addition of the borane (B79455) to the double bond ensures the formation of the terminal alcohol.

Stereoselective and Asymmetric Synthesis of Chiral Analogs of this compound

The methyl group at the 11th position of this compound does not create a chiral center. However, the principles of stereoselective synthesis can be applied to create chiral analogs, for instance, where a methyl group is at the 10th position, creating a stereocenter.

Enantioselective Approaches and Chiral Auxiliary Strategies

To synthesize a specific enantiomer of a chiral analog of this compound, several strategies can be employed. One common approach is the use of a chiral auxiliary. For example, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary can be removed.

Enantioselective catalysis is another powerful tool. For instance, an asymmetric reduction of a ketone precursor using a chiral catalyst can produce a chiral alcohol with high enantiomeric excess. This chiral alcohol can then be converted to the corresponding chiral bromoalkane with retention or inversion of configuration, depending on the chosen halogenation method.

Furthermore, kinetic resolution of a racemic mixture of a chiral precursor alcohol can be achieved using a chiral acylating agent or an enzyme. This would allow for the separation of the two enantiomers, one of which can then be converted to the desired chiral bromoalkane.

| Strategy | Description |

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction. |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral reagent or catalyst. |

Diastereoselective Methods in Branched Alkane Bromination

The synthesis of this compound from its corresponding alkane, 11-methyldodecane, involves the selective bromination of a C-H bond. Given the chiral center at the C-11 position, the introduction of a bromine atom at the C-1 position creates a new stereocenter. The control of the stereochemical outcome of this transformation is a key challenge, and diastereoselective methods are employed to favor the formation of one diastereomer over the other.

Radical halogenation of alkanes typically proceeds through a planar radical intermediate, which can lead to a racemic or diastereomeric mixture of products if a new stereocenter is formed. nih.govchemistrysteps.comlibretexts.orgpressbooks.pub In the case of substrates with a pre-existing chiral center, like 11-methyldodecane, the radical intermediate at C-1 can be influenced by the stereocenter at C-11, potentially leading to a diastereomeric preference. chemistrysteps.com This substrate-controlled diastereoselectivity often depends on the conformational preferences of the molecule and the steric hindrance imposed by the chiral group.

For more precise control, catalyst-controlled diastereoselective bromination methods are at the forefront of synthetic research. These methods often employ a chiral catalyst that can differentiate between the prochiral C-H bonds of the substrate. While direct catalytic, diastereoselective bromination of a terminal methyl group in a long-chain alkane remains a significant challenge, advancements in C-H activation and halogenation offer potential pathways. For instance, transition-metal catalysts, often featuring chiral ligands, can mediate site-selective and stereoselective halogenations. nih.govacs.orgacs.orgnih.govmdpi.comresearchgate.net These catalysts can coordinate to a directing group on the substrate to position the halogenating agent for a stereocontrolled reaction. Although 11-methyldodecane lacks a strong directing group, the development of catalysts capable of recognizing subtle steric and electronic differences in the substrate is an active area of research.

One conceptual approach involves the use of a chiral Lewis base catalyst that can activate a brominating agent, such as N-bromosuccinimide (NBS), and deliver the bromine to the substrate with facial selectivity. nih.govacs.orgresearchgate.net The catalyst's chiral environment would interact with the substrate's chiral center to favor one of the diastereomeric transition states.

The table below illustrates the general stereochemical outcomes of different bromination approaches.

| Method | Stereochemical Control | Typical Outcome for this compound |

| Uncatalyzed Radical Bromination | Minimal substrate control | Mixture of diastereomers |

| Substrate-Controlled Diastereoselection | Dependent on substrate conformation and steric hindrance | Modest to good diastereomeric ratio |

| Catalyst-Controlled Diastereoselection | High, dictated by the chiral catalyst | Potentially high diastereomeric excess |

Green Chemistry Principles in the Synthesis of Bromoalkanes

The application of green chemistry principles to the synthesis of bromoalkanes aims to reduce the environmental impact of these processes. This involves maximizing atom economy, selecting safer solvents, and utilizing catalytic methods. wordpress.comnih.govresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com Traditional bromination methods often have poor atom economy. For example, using elemental bromine (Br₂) in a substitution reaction generates hydrogen bromide (HBr) as a byproduct, resulting in a theoretical maximum atom economy of less than 100%. The use of N-bromosuccinimide (NBS) is often considered safer than Br₂, but it has a lower atom economy as only one bromine atom from the reagent is incorporated into the product, with succinimide (B58015) being a significant byproduct. wordpress.comnih.gov

More sustainable approaches focus on in-situ generation of the brominating agent or using catalytic systems that recycle the bromine. A notable example is the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr). In this system, H₂O₂ oxidizes HBr to generate Br₂ in situ, and the only byproduct is water, leading to a much higher atom economy. researchgate.net

The following table provides a comparison of the atom economy for different brominating agents in the synthesis of a generic bromoalkane.

| Brominating Agent | Reaction | Byproducts | Theoretical Atom Economy (%) |

| Elemental Bromine (Br₂) | R-H + Br₂ → R-Br + HBr | HBr | ~50% (for bromine) |

| N-Bromosuccinimide (NBS) | R-H + NBS → R-Br + Succinimide | Succinimide | Low |

| HBr / H₂O₂ | 2 R-H + 2 HBr + H₂O₂ → 2 R-Br + 2 H₂O | Water | High |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Traditional bromination reactions often use chlorinated solvents like carbon tetrachloride, which are now recognized as environmentally hazardous. researchgate.net

Greener alternatives include the use of less toxic organic solvents, ionic liquids, or even water. wordpress.comresearchgate.net For the synthesis of bromoalkanes, reactions can sometimes be performed in the absence of a solvent or in more environmentally benign solvents like acetonitrile (B52724). researchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. "On water" bromination using systems like H₂O₂-HBr has been shown to be effective for various substrates. researchgate.net In some cases, flow chemistry can be employed to safely use hazardous reagents like bromine by generating and consuming them in situ, minimizing the need for large volumes of solvents. nih.govresearchoutreach.org

The table below presents a qualitative comparison of different solvents for bromination reactions based on green chemistry principles.

| Solvent | Toxicity | Environmental Impact | Recyclability | Suitability for Bromination |

| Carbon Tetrachloride | High | High (Ozone-depleting) | Difficult | Good (traditional) |

| Acetonitrile | Moderate | Moderate | Possible | Good |

| Ionic Liquids | Variable | Generally low | High | Good, but cost can be a factor |

| Water | Low | Low | High | Good for specific systems (e.g., H₂O₂-HBr) |

| Solvent-free | N/A | Low | N/A | Possible for some reactions |

Catalytic methods are a cornerstone of green chemistry as they can reduce energy consumption, increase selectivity, and minimize waste by enabling reactions to proceed under milder conditions and with higher efficiency. researchgate.netmdpi.com

For the synthesis of bromoalkanes, several catalytic approaches have been developed. Heterogeneous catalysts, such as alumina-modified sulfated zirconia, can be used for the conversion of alcohols to bromoalkanes. mdpi.com These solid catalysts are easily separated from the reaction mixture and can often be reused, simplifying the purification process and reducing waste. mdpi.com

Photocatalysis represents another promising green approach. Visible-light-mediated reactions can activate substrates under mild conditions, often with high selectivity. organic-chemistry.org For instance, photocatalytic methods can be employed for the hydrohalogenation of alkenes or the functionalization of C-H bonds.

The development of catalysts for the direct, selective bromination of alkanes is a major goal. Transition-metal catalysts, including those based on ruthenium and copper, have shown promise in mediating C-H bromination. acs.orgnih.gov These catalytic systems can offer high regioselectivity and, with the use of chiral ligands, can also provide stereoselectivity. nih.govacs.orgmdpi.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 11 Methyldodecane

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

1-Bromo-11-methyldodecane can participate in various cross-coupling reactions to form new carbon-carbon bonds, which are fundamental transformations in organic synthesis.

The reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent, 11-methyldodecylmagnesium bromide. chemguide.co.uklibretexts.org The magnesium atom inserts itself into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. wvu.eduleah4sci.com This transformation is crucial for subsequent carbon-carbon bond-forming reactions. The formation of the Grignard reagent can be represented as:

CH₃(CH₂)₁₀CH(CH₃)CH₂Br + Mg → CH₃(CH₂)₁₀CH(CH₃)CH₂MgBr

The resulting Grignard reagent is a powerful nucleophile and a strong base. mnstate.edu It readily reacts with a variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com For instance, its reaction with an aldehyde will produce a secondary alcohol, while a reaction with a ketone will yield a tertiary alcohol. leah4sci.comorganic-chemistry.org The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu

It is critical to carry out the preparation and subsequent reactions of the Grignard reagent under strictly anhydrous conditions, as it reacts readily with protic solvents like water to produce the corresponding alkane, 11-methyldodecane. chemguide.co.uk

| Electrophile | Product after Reaction with 11-methyldodecylmagnesium bromide and Acidic Workup |

| Formaldehyde (B43269) (CH₂O) | 12-Methyl-1-tridecanol |

| Aldehyde (R'CHO) | Secondary Alcohol (R'CH(OH)CH₂(CH(CH₃))(CH₂)₁₀CH₃) |

| Ketone (R'COR'') | Tertiary Alcohol (R'R''C(OH)CH₂(CH(CH₃))(CH₂)₁₀CH₃) |

| Carbon Dioxide (CO₂) | 12-Methyltridecanoic Acid |

| Epoxide | Alcohol (with the addition of a -CH₂CH₂OH group) |

Branched alkyl bromides like this compound can be utilized in palladium-catalyzed cross-coupling reactions, although these can be more challenging than with aryl or vinyl halides.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide. wikipedia.org While initially developed for aryl and vinyl halides, advancements have extended its scope to include alkyl bromides. organic-chemistry.orgorganic-chemistry.org For a branched primary alkyl bromide like this compound, a Suzuki coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, attaching the branched alkyl chain to the organoboron partner. organic-chemistry.org The use of specific ligands and reaction conditions, such as employing Pd(OAc)₂/PCy₃ with K₃PO₄•H₂O, has enabled these couplings to proceed even at room temperature. organic-chemistry.org The reaction generally proceeds with retention of stereochemistry if a chiral center is present. nih.gov

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org The application to alkyl halides has been more challenging due to issues like slow oxidative addition and competing β-hydride elimination. rsc.org However, progress has been made, particularly for unactivated alkyl bromides. nih.gov The reaction often proceeds through a radical mechanism initiated by a single electron transfer from the palladium(0) catalyst to the alkyl halide. rsc.org The resulting alkyl radical then adds to the alkene.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. libretexts.orgorganic-chemistry.orgwikipedia.org It is a versatile reaction with a broad scope for the organic groups involved. libretexts.org Similar to other cross-coupling reactions, its application to alkyl halides, especially those with β-hydrogens, can be difficult. However, the development of specific catalyst systems and ligands has expanded its utility. harvard.edu The use of secondary alkyl azastannatranes has shown promise for stereoretentive coupling with aryl halides. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki | Organoboron (e.g., R'-B(OH)₂) | Pd(OAc)₂/PCy₃, Base | R-R' (e.g., Aryl-substituted dodecane) |

| Heck | Alkene (e.g., R'-CH=CH₂) | Pd(dppf), Base | Substituted Alkene |

| Stille | Organostannane (e.g., R'-SnBu₃) | Pd(PPh₃)₄ | R-R' (e.g., Aryl-substituted dodecane) |

Radical Reactions and Mechanistic Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the carbon and bromine atoms, generating a carbon radical and a bromine radical. pressbooks.pubchemistrysteps.comlibretexts.org This process typically requires an input of energy in the form of heat or light (hν). pressbooks.publibretexts.org

CH₃(CH₂)₁₀CH(CH₃)CH₂-Br → CH₃(CH₂)₁₀CH(CH₃)CH₂• + Br•

The stability of the resulting alkyl radical is a key factor in this process. Primary alkyl radicals, such as the one formed from this compound, are less stable than secondary or tertiary radicals. The bond dissociation energy of the C-Br bond is a measure of the energy required for this homolytic cleavage. For primary alkyl bromides, this value is generally lower than for the corresponding C-Cl bond, making them more susceptible to radical formation. rsc.org Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. ucr.edu

While this compound is the starting material, understanding site-selective radical reactions is crucial for synthesizing it or for further functionalizing the parent alkane, 11-methyldodecane. Radical bromination of alkanes is a classic method for introducing a bromine atom. youtube.com

In the radical bromination of an alkane like 11-methyldodecane, the selectivity of the hydrogen atom abstraction by the bromine radical is a critical consideration. Bromine radicals are relatively selective and will preferentially abstract a hydrogen atom from the position that forms the most stable alkyl radical. The order of stability for alkyl radicals is tertiary > secondary > primary.

In the case of 11-methyldodecane, there is one tertiary C-H bond (at C11), multiple secondary C-H bonds, and two primary C-H bonds. Therefore, radical bromination would be expected to show a preference for the tertiary position, leading to the formation of 1this compound, a constitutional isomer of the title compound.

Recent advancements in photoredox catalysis and the use of specific N-bromoamide reagents under visible light have enabled highly site-selective C-H brominations. researchgate.netacs.orgacs.org These methods can exhibit selectivities that differ from traditional radical bromination, sometimes favoring secondary C-H bonds over tertiary ones or allowing for functionalization at specific sites based on steric and electronic factors. researchgate.netacs.org For example, bromine-radical-mediated C-H allylation of alkanes often shows excellent preference for methine (tertiary) C-H bonds. thieme-connect.deresearchgate.net

The table below outlines the expected major product from the radical bromination of 11-methyldodecane under standard conditions.

| Reactant | Reagent | Major Product | Rationale |

| 11-Methyldodecane | Br₂, hν | 1this compound | Preferential abstraction of the tertiary hydrogen atom due to the formation of a more stable tertiary radical. |

Functional Group Interconversions Involving the Bromide Moiety

The bromide moiety in this compound is the primary site of its chemical reactivity. As a primary alkyl halide, the carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.com Consequently, the most characteristic reactions of this compound involve the displacement of the bromide anion (Br⁻), a good leaving group, by a variety of nucleophiles. These transformations are predominantly nucleophilic substitution reactions, typically proceeding through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org These reactions allow for the conversion of the bromo group into a wide array of other functional groups, making this compound a potentially useful intermediate in organic synthesis.

Conversion to Alcohols

The hydrolysis of this compound to its corresponding alcohol, 11-methyl-1-dodecanol, can be achieved by heating it with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The hydroxide ion (OH⁻) acts as the nucleophile, displacing the bromide ion. savemyexams.com To facilitate the reaction between the water-insoluble alkyl halide and the aqueous base, a co-solvent like ethanol (B145695) is often used to create a homogeneous mixture. chemguide.co.uk The reaction is typically carried out under reflux to ensure a sufficient reaction rate. chemguide.co.uk

Reaction Scheme: CH₃(CH₂)₁₀CH(CH₃)CH₂Br + OH⁻ → CH₃(CH₂)₁₀CH(CH₃)CH₂OH + Br⁻

Table 1: Typical Conditions for Hydrolysis of Primary Alkyl Bromides

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Ethanol | Heated under reflux | Primary Alcohol |

| Potassium Hydroxide (KOH) | Water/Ethanol | Heated under reflux | Primary Alcohol |

Data extrapolated from general reactions of primary halogenoalkanes. chemguide.co.uk

Conversion to Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile and widely used method for preparing unsymmetrical ethers. libretexts.org This reaction involves the treatment of this compound with an alkoxide salt (RO⁻Na⁺). The alkoxide ion is a potent nucleophile that attacks the primary carbon, displacing the bromide and forming an ether linkage. masterorganicchemistry.com The alkoxide is typically prepared by reacting the desired alcohol with a strong base like sodium hydride (NaH) or sodium metal. libretexts.org Because this compound is a primary alkyl halide, the Sₙ2 pathway is highly favored over the competing E2 elimination, leading to good yields of the ether product. libretexts.org

Reaction Scheme: CH₃(CH₂)₁₀CH(CH₃)CH₂Br + RO⁻Na⁺ → CH₃(CH₂)₁₀CH(CH₃)CH₂OR + NaBr

Table 2: Williamson Ether Synthesis with Primary Alkyl Halides

| Alkyl Halide | Alkoxide | Solvent | Typical Product |

|---|---|---|---|

| Primary (e.g., this compound) | Sodium Methoxide (CH₃ONa) | Methanol (B129727) | Methyl Ether |

| Primary (e.g., this compound) | Sodium Ethoxide (CH₃CH₂ONa) | Ethanol | Ethyl Ether |

| Primary (e.g., this compound) | Sodium tert-butoxide ((CH₃)₃CONa) | tert-Butanol | tert-Butyl Ether |

This is a generalized representation of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com

Conversion to Amines

The reaction of this compound with ammonia (B1221849) is a direct method for introducing a nitrogen-containing functional group. savemyexams.com This reaction, however, often results in a mixture of products. The initially formed primary amine, 11-methyl-1-dodecylamine, is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine. chemguide.co.uk This process can continue, yielding tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. lumenlearning.com

Reaction Scheme (Initial Step): CH₃(CH₂)₁₀CH(CH₃)CH₂Br + NH₃ → [CH₃(CH₂)₁₀CH(CH₃)CH₂NH₃]⁺Br⁻ ⇌ CH₃(CH₂)₁₀CH(CH₃)CH₂NH₂ + NH₄Br

More controlled methods for synthesizing the primary amine include the Gabriel synthesis, which utilizes potassium phthalimide, or the azide (B81097) synthesis, where sodium azide is used as the nucleophile followed by reduction of the resulting alkyl azide. libretexts.org The azide synthesis avoids over-alkylation because the azide ion is nucleophilic, but the resulting alkyl azide is not. libretexts.org

Table 3: Methods for Amine Synthesis from Primary Alkyl Bromides

| Reagent(s) | Conditions | Primary Product | Notes |

|---|---|---|---|

| Excess concentrated Ammonia (in Ethanol) | Heat in a sealed tube | Primary Amine | Product is often a mixture of primary, secondary, and tertiary amines. chemguide.co.ukyoutube.com |

Conversion to Thiols

Analogous to the synthesis of alcohols, thiols can be prepared by reacting this compound with a sulfur nucleophile. The most common reagent for this transformation is sodium hydrosulfide (B80085) (NaSH). mdpi.com The reaction is typically carried out in an alcoholic solvent. The hydrosulfide ion (SH⁻) displaces the bromide ion in an Sₙ2 reaction to yield the corresponding thiol, 11-methyl-1-dodecanethiol.

Reaction Scheme: CH₃(CH₂)₁₀CH(CH₃)CH₂Br + NaSH → CH₃(CH₂)₁₀CH(CH₃)CH₂SH + NaBr

Table 4: Thiol Synthesis from Primary Alkyl Bromides

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Ethanol | Room Temperature or Gentle Warming | Thiol |

| Thiourea, followed by hydrolysis | Ethanol, Water | Reflux | Thiol (via isothiouronium salt) |

Data based on general synthetic methods for thiols from alkyl halides. mdpi.comias.ac.in

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 11 Methyldodecane

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Assignment and Purity Assessment

Proton (¹H) NMR spectroscopy of 1-Bromo-11-methyldodecane is anticipated to provide key insights into its structure. The methylene (B1212753) protons adjacent to the bromine atom (–CH₂Br) are expected to exhibit the most downfield chemical shift due to the deshielding effect of the electronegative bromine atom. This signal would likely appear as a triplet, owing to coupling with the adjacent methylene protons. The protons of the methyl groups at the C11 position would appear as a doublet, coupled to the single proton at C11. The remaining methylene protons along the dodecane (B42187) chain would produce a complex multiplet in the upfield region of the spectrum. Integration of the peak areas would confirm the ratio of protons in each unique chemical environment, serving as a crucial tool for purity assessment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (-CH₂Br) | 3.3-3.5 | Triplet | 2H |

| H-12, H-13 (2 x -CH₃) | 0.8-0.9 | Doublet | 6H |

| H-2 (-CH₂-) | 1.8-1.9 | Multiplet | 2H |

| H-11 (-CH-) | 1.4-1.6 | Multiplet | 1H |

| H-3 to H-10 (-CH₂-)₈ | 1.2-1.4 | Multiplet | 16H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The carbon atom directly bonded to the bromine (C-1) is expected to resonate at the most downfield position in the aliphatic region. The carbons of the two equivalent methyl groups at C-11 would appear as a single signal at a characteristic upfield chemical shift. The remaining methylene and methine carbons would be resolved along the carbon chain, with their chemical shifts influenced by their distance from the bromine atom and the branching at C-11.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂Br) | 33-35 |

| C-11 (-CH-) | 38-40 |

| C-10 (-CH₂-) | 35-37 |

| C-2 (-CH₂-) | 31-33 |

| C-3 to C-9 (-CH₂-)₇ | 22-30 |

| C-12, C-13 (2 x -CH₃) | 22-24 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak between the triplet of the H-1 protons and the multiplet of the H-2 protons would confirm their connectivity. Similarly, correlations between the H-11 methine proton and the H-10 and H-12/13 protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak for each C-H bond, for example, connecting the ¹H signal at ~3.4 ppm to the ¹³C signal at ~34 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the entire molecular structure. For example, correlations from the H-1 protons to C-2 and C-3, and from the methyl protons (H-12/13) to C-11 and C-10 would be expected, providing unambiguous evidence for the placement of the bromo and methyl groups.

Mass Spectrometric Methodologies for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a characteristic feature of monobrominated compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information. For this compound, key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This would lead to the formation of a dodecyl cation with a methyl branch at the 11-position. This is often a prominent fragmentation pathway for bromoalkanes.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom.

Cleavage along the alkyl chain: This would produce a series of fragment ions separated by 14 Da (corresponding to CH₂ units), which is characteristic of long-chain alkanes. The presence of the methyl branch at C-11 would influence the relative abundance of the fragment ions in this region of the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. The GC component separates the compound from any impurities or related substances based on differences in boiling points and interactions with the chromatographic column's stationary phase. Subsequently, the MS component bombards the eluted molecules with electrons, causing them to fragment in a reproducible manner.

The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. For this compound, the mass spectrum is expected to show characteristic features of a long-chain bromoalkane with a terminal methyl branch. Key diagnostic indicators in the mass spectrum include:

Molecular Ion Peak (M+) : A pair of peaks corresponding to the intact molecule, with masses differing by two units (m/z 262 and 264). This doublet arises from the natural isotopic abundance of bromine (79Br and 81Br), which is approximately 1:1.

Alpha-Cleavage : Fission of the C1-C2 bond is common, though less favored than cleavage at the bromine atom.

Loss of HBr : A peak corresponding to the loss of a hydrogen bromide molecule from the parent ion.

Characteristic Bromine-Containing Fragments : A prominent pair of peaks at m/z 135 and 137 is characteristic of bromoalkanes and is attributed to the stable four-carbon fragment [C₄H₈Br]⁺. researchgate.net

Cleavage at the Branch Point : Fragmentation is also likely to occur on either side of the tertiary carbon at the C11 position, leading to specific fragment ions that help confirm the location of the methyl group.

Alkane Fragmentation Pattern : The spectrum will also display a series of hydrocarbon fragments separated by 14 mass units (CH₂), which is typical for long-chain alkanes.

The study of homologous series of 1-bromoalkanes shows that fragmentation patterns are highly predictable, with the primary differences in the mass spectra of isomers arising from cleavages at branch points. researchgate.netbohrium.com

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |

| 262/264 | [C₁₃H₂₇Br]⁺ | Molecular Ion (M/M+2), confirms isotopic presence of Bromine. |

| 135/137 | [C₄H₈Br]⁺ | Characteristic fragment for bromoalkanes. researchgate.net |

| 43 | [C₃H₇]⁺ | Isopropyl fragment from the branched end. |

| 57 | [C₄H₉]⁺ | Common alkyl fragment. |

Vibrational Spectroscopic Methodologies (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. ksu.edu.sa For a molecule like this compound, which has both polar (C-Br) and non-polar (C-C, C-H) bonds, a combination of IR and Raman provides a comprehensive vibrational profile.

The key vibrational modes for this compound are:

C-H Stretching : Strong absorptions in the IR spectrum and strong signals in the Raman spectrum between 2850 and 3000 cm⁻¹ are characteristic of the methyl (CH₃) and methylene (CH₂) groups in the alkane chain.

C-H Bending : Vibrations corresponding to the bending of C-H bonds appear in the 1350-1470 cm⁻¹ region. Methylene scissoring is typically observed around 1465 cm⁻¹, while methyl umbrella modes are seen near 1375 cm⁻¹.

C-Br Stretching : The carbon-bromine bond stretch is a critical identifier. This vibration typically appears in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹. This peak is often strong in the Raman spectrum.

Analysis of related bromoalkanes, such as 1-bromononane (B48978) and 1-bromooctane, confirms these assignments and provides a basis for interpreting the spectrum of this compound. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H Asymmetric/Symmetric Stretching | 2850 - 3000 | IR (Strong), Raman (Strong) |

| CH₂ Scissoring (Bending) | ~1465 | IR (Medium) |

| CH₃ Umbrella (Bending) | ~1375 | IR (Medium) |

| C-Br Stretching | 500 - 600 | IR (Medium-Strong), Raman (Strong) |

Chromatographic Separation Techniques and Their Methodological Development

Gas Chromatography (GC) Method Development and Optimization

The development of a robust Gas Chromatography (GC) method is crucial for quantifying this compound and separating it from starting materials, byproducts, or isomers. Method development focuses on optimizing separation efficiency (resolution), analysis time, and sensitivity. nih.gov

Key parameters for optimization include:

Column Selection : A low-to-mid-polarity column is generally preferred for alkyl halides. A common choice is a DB-5 or HP-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. For better separation from non-halogenated alkanes, a slightly more polar phase might be employed. Standard non-polar columns like those with 100% dimethyl polysiloxane (e.g., DB-1) are also highly effective. pensoft.net

Temperature Program : Due to the relatively high boiling point of this compound, a temperature-programmed analysis is necessary. This involves starting at a lower temperature to separate any volatile impurities and then ramping the temperature up to elute the target compound in a reasonable time with good peak shape.

Injector and Detector Temperature : The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation.

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium or hydrogen) is optimized to achieve the best balance between analysis speed and separation efficiency.

Split Ratio : For concentrated samples, a split injection is used to introduce only a small portion of the sample onto the column, preventing column overload. For trace analysis, a splitless injection may be used to maximize sensitivity. pensoft.net

The Kovats retention index, a standardized measure of retention time, for the related compound 1-bromododecane (B92323) on a standard non-polar column is approximately 1552, providing a benchmark for method development. nih.gov

Table 3: Example GC Method Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | Provides good resolution for semi-volatile compounds. |

| Carrier Gas | Helium | Inert, provides good efficiency. |

| Inlet Temperature | 270 °C | Ensures rapid sample vaporization. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload for bulk sample analysis. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates components over a range of boiling points. |

| Detector | Mass Spectrometer or Flame Ionization Detector (FID) | MS for identification, FID for robust quantification. |

| Detector Temperature | 280 °C | Prevents analyte condensation. |

High-Performance Liquid Chromatography (HPLC) Methodologies for Related Compounds

While GC is the preferred method for analyzing this compound itself, High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing related compounds that may be non-volatile, thermally unstable, or lack a chromophore for UV detection after derivatization. ekb.eg Structurally similar compounds often pose a challenge due to their close physical and chemical properties. ekb.eg

HPLC would be particularly useful in scenarios such as:

Analysis of Non-volatile Derivatives : If this compound is used as a reactant to synthesize a larger, non-volatile molecule, HPLC would be the method of choice for monitoring the reaction and purifying the product.

Separation of Polar Impurities : Highly polar impurities that chromatograph poorly on GC can often be resolved using reversed-phase HPLC.

Chiral Separations : If a chiral precursor was used or if a reaction created a new stereocenter, chiral HPLC could be employed to separate the resulting enantiomers or diastereomers. This often requires specialized chiral stationary phases. researchgate.net

Method development in HPLC for related compounds would involve selecting an appropriate column (e.g., C18 for reversed-phase or a chiral column) and optimizing the mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) for reversed-phase) to achieve separation. researchgate.net

Table 4: Example HPLC Conditions for a Derivatized Analog of this compound

| Parameter | Value | Purpose |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds. |

| Mobile Phase | Isocratic or Gradient of Acetonitrile and Water | Elutes compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis (if derivatized with a chromophore) or ELSD/CAD | Detection method depends on the analyte's properties. |

Theoretical Interpretations and Computational Prediction of Spectroscopic Data

Modern computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, offering a crucial link between experimental results and theoretical models. cardiff.ac.uk Using methods like Density Functional Theory (DFT) or ab initio calculations, it is possible to model the structure of this compound and predict its spectroscopic properties with high accuracy. nih.gov

These computational approaches can:

Predict Vibrational Spectra : By calculating the force constants between atoms, theoretical IR and Raman spectra can be generated. nih.gov These predicted spectra, including frequencies and intensities, are invaluable for assigning the experimental bands observed in section 4.3, especially in the complex fingerprint region.

Determine Stable Conformers : Long-chain alkanes can exist in multiple conformations. Computational methods can calculate the relative energies of different conformers (e.g., envelope vs. twisted forms) to determine the most stable structure, which is likely the one observed experimentally. nih.gov

Aid in Structural Elucidation : When experimental data is ambiguous, comparing it against the predicted spectra of several possible isomers can help confirm the correct structure.

The combination of experimental data with computationally predicted spectra provides a higher level of confidence in the structural assignment and characterization of this compound.

Theoretical and Computational Chemistry Studies of 1 Bromo 11 Methyldodecane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 1-bromo-11-methyldodecane, these studies would provide precise information about its geometry, electronic distribution, and the relative energies of its different spatial arrangements.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would typically involve calculations of its electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations would help in understanding the molecule's reactivity, polarity, and the nature of the carbon-bromine bond.

Hypothetical Data Table: DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.8 eV | Indicates the molecule's ability to accept electrons. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would provide highly accurate bond lengths, bond angles, and energies. These methods, while computationally expensive, are the gold standard for benchmarking results from other computational techniques.

The long carbon chain and methyl branch of this compound allow for a vast number of possible conformations due to rotation around its single bonds. A computational conformational analysis would systematically explore these possibilities to identify the most stable, low-energy structures (energy minima). This would involve mapping the potential energy surface of the molecule to understand its flexibility and preferred shapes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of this compound. MD simulations would model the movements of the atoms over time, providing a view of the molecule's flexibility, how it folds and changes shape, and how it interacts with its environment, such as a solvent. These simulations are crucial for understanding the bulk properties and behavior of the compound in a realistic setting.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be employed to predict how this compound might behave in chemical reactions. This is particularly useful for understanding its reactivity, for example, in nucleophilic substitution reactions where the bromine atom is replaced.

For a given reaction of this compound, computational methods can be used to identify the transition state—the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. For instance, in a reaction with a nucleophile, the activation energy for breaking the C-Br bond would be a key parameter to calculate. youtube.comcrunchchemistry.co.ukyoutube.commdpi.com

Hypothetical Data Table: Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Nucleophile | Activation Energy (kJ/mol) (Hypothetical) |

|---|---|---|

| SN2 Substitution | Hydroxide (B78521) | 95 |

Reaction Coordinate Analysis

A reaction coordinate diagram illustrates the energy of a chemical system as a function of the progress of a reaction. For this compound, a primary bromoalkane, a key reaction is nucleophilic substitution. This typically proceeds via an S(_N)2 mechanism, especially with a strong nucleophile in a polar aprotic solvent. chemguide.co.uksavemyexams.com

The reaction coordinate for an S(_N)2 reaction is a one-step process. The diagram features a single transition state where the nucleophile is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken. chemguide.co.uk The energy of the system increases from the reactants to this transition state and then decreases to the products. The peak of this curve represents the activation energy of the reaction.

In contrast, an S(_N)1 reaction would proceed through a two-step mechanism involving a carbocation intermediate. vedantu.comchemguide.co.uk For a primary haloalkane like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less likely under most conditions. The stability of potential carbocation intermediates plays a crucial role in determining the reaction mechanism. siu.edu

Table 1: Illustrative Energy Profile for a Hypothetical S(_N)2 Reaction of this compound with a Nucleophile (e.g., CN)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + CN | 0 |

| Transition State | [NC---C({12})H({24})(CH({3}))---Br] | +20 to +25 (Estimated) |

| Products | 1-Cyano-11-methyldodecane + Br | -10 to -15 (Estimated) |

Note: The energy values in this table are illustrative for a typical S(_N)2 reaction of a primary bromoalkane and are not based on specific experimental or computational data for this compound.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule provides insight into its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in chemical reactions. researchgate.net

For this compound, the HOMO is likely to be a non-bonding orbital localized on the bromine atom, which is the most electron-rich and easily polarizable part of the molecule. In a nucleophilic substitution reaction, the nucleophile's HOMO will interact with the electrophilic center of the bromoalkane.

The LUMO of this compound is expected to be the antibonding (\sigma)* orbital of the C-Br bond. youtube.com In an S(_N)2 reaction, the nucleophile donates electrons into this LUMO, leading to the cleavage of the C-Br bond. The energy gap between the HOMO of the nucleophile and the LUMO of the bromoalkane influences the reaction rate. A smaller energy gap generally leads to a faster reaction.

The electronegativity difference between carbon and bromine creates a polar C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine. This charge distribution makes the carbon atom attached to the bromine the primary site for nucleophilic attack. savemyexams.com

Table 2: Estimated Frontier Orbital Energies for a Typical Primary Bromoalkane

| Molecular Orbital | Description | Estimated Energy (eV) |

| HOMO | Non-bonding orbital on Bromine | -9.5 to -10.5 |

| LUMO | (\sigma)* orbital of the C-Br bond | +0.5 to +1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 10.0 to 12.0 |

Note: These values are estimations for a generic primary bromoalkane and may vary for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Related Bromoalkanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. protoqsar.comdrugdesign.org These models are developed by finding statistically significant correlations between calculated molecular descriptors and experimentally determined properties. nih.gov

For bromoalkanes, QSPR studies have been successfully used to predict physical properties like boiling points. acs.orgnih.gov These models often use topological descriptors, which are numerical representations of the molecular structure, to predict properties. For instance, the boiling point of bromoalkanes generally increases with the size of the alkyl chain and is influenced by branching. cbseacademic.nic.in

A general QSPR model for the boiling point (BP) of a haloalkane might take the form:

BP =

Where 'a', 'b', and 'c' are constants determined from a regression analysis of a set of known compounds, and the descriptors can represent properties like molecular weight, connectivity indices, or surface area.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Haloalkanes

| Descriptor Category | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | The sum of all shortest-path distances between non-hydrogen atoms in the molecular graph, reflecting branching. |

| Quantum-Chemical | Dipole Moment | The polarity of the molecule. |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) steric and electrostatic fields. | The three-dimensional shape and electrostatic potential of the molecule. |

Applications of 1 Bromo 11 Methyldodecane As a Building Block in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 1-Bromo-11-methyldodecane in the synthesis of more complex organic molecules lies in its function as an electrophilic building block. The carbon-bromine bond is polarized, rendering the C1 carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of the 11-methyldodecyl group into a wide array of molecular frameworks.

Key Reactions:

Nucleophilic Substitution: this compound can readily undergo SN2 reactions with a variety of nucleophiles. This is a cornerstone of its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Examples of nucleophiles include:

Cyanide ions (e.g., NaCN, KCN) to form 12-methyltridecanenitrile, a precursor to carboxylic acids, amines, and amides.

Alkoxides (e.g., sodium ethoxide) to yield ethers.

Thiolates (e.g., sodium thiomethoxide) to produce thioethers.

Azide (B81097) ions (e.g., NaN3) to form 1-azido-11-methyldodecane, which can be subsequently reduced to the corresponding primary amine.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an etheral solvent would produce the corresponding Grignard reagent, (11-methyldodecyl)magnesium bromide. This organometallic species is a powerful carbon-based nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and epoxides to form new carbon-carbon bonds, thereby extending the carbon skeleton.

Organocuprate Chemistry: The Grignard reagent derived from this compound can be converted into a Gilman cuprate, such as lithium di(11-methyldodecyl)cuprate. These softer nucleophiles are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for coupling with other organic halides.

The methyl branch at the 11-position introduces a subtle steric and electronic effect that can influence the physical properties, such as solubility and crystallinity, of the resulting complex molecules compared to their linear counterparts derived from 1-bromododecane (B92323).

Derivatization Strategies for Novel Chemical Entities

The versatility of the bromo group in this compound allows for a multitude of derivatization strategies to access novel chemical entities. These transformations can be broadly categorized based on the type of bond being formed.

| Reaction Type | Reagent/Catalyst | Product Class |

| C-C Bond Formation | Organometallic reagents (Grignard, organolithium, cuprates) | Longer chain alkanes, alcohols, ketones |

| Cyanide | Nitriles | |

| Acetylides | Alkynes | |

| C-O Bond Formation | Alkoxides, phenoxides | Ethers |

| Carboxylates | Esters | |

| C-N Bond Formation | Ammonia (B1221849), amines | Amines |

| Azide, followed by reduction | Primary amines | |

| Phthalimide (Gabriel synthesis) | Primary amines | |

| C-S Bond Formation | Thiolates | Thioethers |

| Sulfide, hydrosulfide (B80085) | Thiols | |

| C-P Bond Formation | Triphenylphosphine (B44618) | Phosphonium (B103445) salts (for Wittig reaction) |

These derivatization strategies are fundamental in synthetic organic chemistry and would be applicable to this compound, allowing for the systematic modification of its structure to generate libraries of new compounds for various screening purposes.

Synthesis of Long-Chain Aliphatic Compounds and Their Functionalized Derivatives

This compound is an ideal starting material for the synthesis of other long-chain aliphatic compounds that retain the characteristic 11-methyl branch. This structural feature can be desirable for modulating the physical properties of materials or the biological activity of bioactive molecules.

One of the most powerful methods for chain extension is the Wittig reaction . Conversion of this compound to its corresponding triphenylphosphonium salt, followed by treatment with a strong base, would generate an ylide. This ylide can then react with an aldehyde or ketone to form an alkene, effectively coupling the 11-methyldodecyl group to another carbon framework.

For instance, reaction of the ylide derived from this compound with a long-chain aldehyde would produce a long-chain alkene with a methyl branch. Subsequent hydrogenation of the double bond would yield a saturated long-chain branched alkane. The position of the double bond in the product is determined by the structure of the aldehyde used.

Functionalized derivatives can also be readily prepared. For example, coupling with an aldehyde that also contains a protected hydroxyl or amino group would lead to a long-chain branched alcohol or amine after deprotection.

Application in Polymer and Material Science as a Monomer or Intermediate

In the realm of polymer and material science, this compound could serve as a key intermediate for the synthesis of specialized monomers. The terminal bromo group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenyl moiety.

For example, conversion to the corresponding Grignard reagent followed by reaction with formaldehyde (B43269) would yield 12-methyltridecan-1-ol. This alcohol could then be esterified with acryloyl chloride to produce 12-methyltridecyl acrylate, a monomer that could be polymerized to yield a polyacrylate with long, branched side chains. The presence of the methyl branch in the side chains would be expected to influence the polymer's glass transition temperature, crystallinity, and solubility.

Furthermore, the bromo group itself can be used to initiate certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). In this context, this compound could act as an initiator to grow polymer chains, resulting in polymers with an 11-methyldodecyl end-group. This "end-functionalization" can be used to create block copolymers or to attach the polymer to a surface.

Development of Agrochemicals and Pheromones (Synthetic Utility Focus)

Long-chain aliphatic compounds are frequently found in the structures of insect pheromones and other semiochemicals used in agriculture for pest management. While there is no specific literature citing this compound in the synthesis of known agrochemicals or pheromones, its structure suggests its potential as a synthon for creating analogs of these compounds.

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The 11-methyldodecyl group could be incorporated into a pheromone structure through coupling reactions, such as those involving organocuprates or the Wittig reaction, as described earlier. The introduction of a methyl branch could be a strategy to create more potent or selective pheromone analogs. The rationale is that the methyl group could enhance the binding of the analog to the receptor proteins in the insect's antennae or alter its volatility and environmental stability.

The synthetic utility in this context is focused on the ability to construct the carbon skeleton of a target molecule. For example, a synthetic route to a hypothetical pheromone analog might involve the coupling of (11-methyldodecyl)magnesium bromide with an epoxide containing the remainder of the carbon chain and the necessary functionality for subsequent transformations into the final active compound.

Environmental Fate and Degradation Mechanisms of Halogenated Alkanes Methodological Focus

Methodologies for Studying Photodegradation Pathways

The study of photodegradation is crucial for understanding the fate of halogenated alkanes released into environments exposed to sunlight. Methodologies focus on simulating solar radiation and analyzing the resulting chemical transformations.

Direct photolysis is initiated when a molecule absorbs light in the UV or visible spectrum, leading to the excitation of a bonding orbital electron to an antibonding level. researchgate.net For halogenated alkanes, the carbon-halogen (C-X) bond is often the primary site of cleavage. The rate of photodegradation is influenced by the bond energy, with weaker bonds breaking more readily. researchgate.net The bond dissociation energy for C-Br is lower than for C-Cl, suggesting that bromoalkanes are more susceptible to photolysis than their chlorinated counterparts. researchgate.net

Experimental setups for studying photodegradation typically involve a light source, a reaction vessel, and analytical instrumentation to monitor the disappearance of the parent compound and the formation of photoproducts.

Light Sources: To simulate solar radiation, high-pressure mercury vapor lamps, xenon lamps, or deuterium (B1214612) lamps are commonly used. researchgate.net These can be fitted with filters to isolate specific wavelength ranges relevant to environmental conditions. For compounds that absorb below 300 nm, specialized UV lamps are required. researchgate.net

Reaction Media: Studies are often conducted in inert solvents (e.g., acetonitrile (B52724), water) to isolate the photochemical process. researchgate.net Photosensitized reactions can also be investigated by adding compounds like ketones (e.g., acetone), which absorb light and transfer the energy to the target molecule, initiating degradation indirectly. researchgate.net

Analytical Monitoring: Quantum chemistry studies, including Density Functional Theory (DFT), can be employed to model the electronic transitions and predict the most likely bond cleavage pathways upon photoexcitation. nih.gov Experimental analysis relies on techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent alkane and its degradation products over the course of the irradiation experiment.

| Parameter | Methodology | Objective & Rationale | Typical Instrumentation |

|---|---|---|---|

| Light Source Simulation | Use of mercury vapor, xenon, or deuterium lamps with optical filters. | To simulate the spectrum of natural sunlight and initiate photochemical reactions under controlled laboratory conditions. researchgate.net | Photoreactor with lamp housing, cooling system, and quartz reaction vessels. |

| Reaction Pathway | Direct vs. Sensitized Photolysis. | To distinguish between degradation caused by direct light absorption by the haloalkane and degradation mediated by energy transfer from other environmental molecules (e.g., humic acids, ketones). researchgate.net | Spectrophotometer (for absorption spectra), GC-MS (for product identification). |

| Kinetic Analysis | Time-course sampling and analysis of the reactant concentration. | To determine the quantum yield and reaction rate constant, which are essential for environmental half-life modeling. | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). |

| Product Identification | Analysis of reaction mixtures using mass spectrometry and spectroscopic techniques. | To elucidate the degradation pathway by identifying intermediate and final products, such as alkenes resulting from dehydrobromination. researchgate.net | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy. |

Experimental Approaches for Assessing Biodegradation Mechanisms